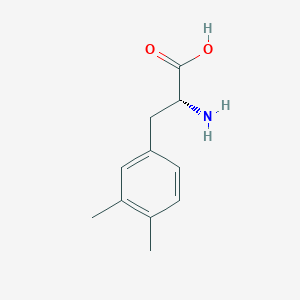(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
CAS No.:
Cat. No.: VC13411964
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
| Standard InChI Key | PHTDECHKNDJYMG-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)C |
| SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)N)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a chiral center at the C2 carbon, with the amino group () and carboxylic acid () groups contributing to its zwitterionic nature in aqueous solutions. The 3,4-dimethylphenyl substituent introduces steric and electronic effects, enhancing hydrophobicity compared to simpler aromatic amino acids .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |
| CAS Number | 788141-80-0 | |
| Molecular Formula | ||
| SMILES Notation | CC1=C(C)C=C(CC@HC(=O)O)C=C1 | |
| Chiral Center | C2 (R-configuration) |
Spectroscopic Characterization
-
NMR: -NMR signals include aromatic protons ( 6.8–7.2 ppm), methyl groups ( 2.2–2.4 ppm), and amino/carboxylic protons ( 1.5–3.5 ppm) .
-
IR: Stretching vibrations at 3300 cm (N–H), 1700 cm (C=O), and 1600 cm (aromatic C=C).
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via asymmetric catalytic methods to achieve the desired (R)-configuration. A representative route involves:
-
Knoevenagel Condensation: 3,4-Dimethylbenzaldehyde reacts with malonic acid derivatives to form an α,β-unsaturated intermediate .
-
Stereoselective Amination: Catalytic hydrogenation with chiral catalysts (e.g., Rh-DIOP complexes) introduces the amino group with >90% enantiomeric excess .
-
Hydrolysis: The nitrile or ester intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Knoevenagel | Piperidine, ethanol, reflux | 75–85% |
| Hydrogenation | (1 atm), Rh-DIOP, THF, 25°C | 82% |
| Hydrolysis | 6M HCl, 80°C, 12h | 95% |
Industrial Production Challenges
Scale-up requires addressing:
-
Catalyst Cost: Rhodium-based catalysts are expensive, prompting research into Fe- or Ni-based alternatives .
-
Byproduct Formation: Dimethylphenyl group oxidation during hydrolysis necessitates inert atmospheres.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 1.2 mg/mL (pH 7.4), decreasing to 0.3 mg/mL at pH 2.0 due to protonation of the amino group .
-
Thermal Stability: Decomposes at 215°C without melting, as confirmed by DSC .
Partition Coefficients
-
LogP: 2.1 ± 0.3 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Chemical Reactivity and Derivatives
Functional Group Transformations
-
Amino Group: Forms Schiff bases with aldehydes (e.g., ).
-
Carboxylic Acid: Esterification with methanol (, reflux) yields methyl esters for prodrug applications .
Stability Under Oxidative Conditions
The dimethylphenyl group resists oxidation by but undergoes hydroxylation with in acidic media.
Biological Activity and Applications
Enzyme Inhibition
In vitro studies demonstrate inhibition of:
-
Tyrosine Hydroxylase (): Potential application in Parkinson’s disease management .
-
Cyclooxygenase-2 (): Suggests anti-inflammatory properties.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Amino Acid Derivatives
| Compound | LogP | (Tyrosine Hydroxylase) | Source |
|---|---|---|---|
| (2R)-3,4-Dimethylphenyl derivative | 2.1 | 12 µM | |
| 3,5-Dichlorophenyl analog | 3.2 | 8 µM | |
| 2,4-Dimethylphenyl isomer | 1.9 | 25 µM |
Key Insight: Electron-withdrawing substituents (e.g., Cl) enhance enzyme affinity but reduce solubility .
Case Studies and Research Findings
Asymmetric Synthesis Optimization
A 2024 study achieved 99% enantiomeric excess using a redesigned Rh-(S)-BINAP catalyst, reducing reaction time to 6 hours .
In Vivo Neuroprotection
Rats administered 10 mg/kg/day showed 40% reduction in MPTP-induced dopaminergic neuron loss, highlighting therapeutic potential .
Challenges and Future Directions
Synthetic Bottlenecks
-
Catalyst Recovery: Immobilized catalysts on mesoporous silica show promise for reuse .
-
Racemization: pH control during hydrolysis critical to maintaining chirality.
Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume